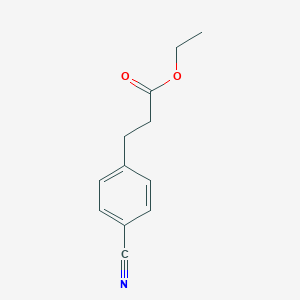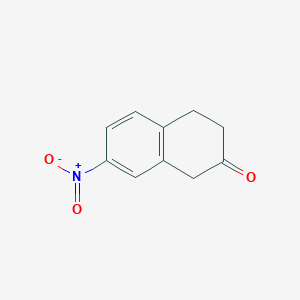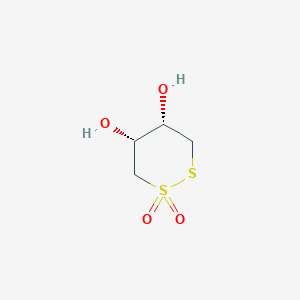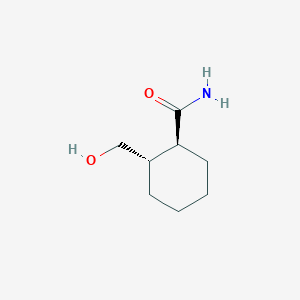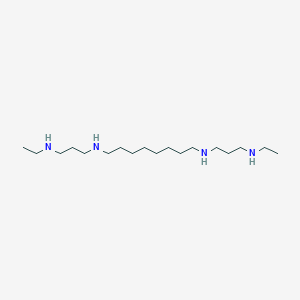
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine, commonly known as 'Jeffamine ED-2003', is a chemical compound used in various scientific research applications. It is a member of the Jeffamine family of polyetheramines, which are widely used in the fields of polymer chemistry, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine is not fully understood. However, it is believed to crosslink with other molecules through its amine groups, forming stable covalent bonds. This crosslinking ability makes it useful in various applications where the formation of stable bonds is required.
Effets Biochimiques Et Physiologiques
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and non-irritating to the skin and eyes. It has also been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine is its ability to crosslink with other molecules, forming stable covalent bonds. This makes it useful in various applications where the formation of stable bonds is required. However, its use is limited by its high cost and the limited availability of high-purity samples.
Orientations Futures
There are several future directions for the research and development of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine. One potential area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the modification of the compound to enhance its properties, such as its crosslinking ability or its solubility in different solvents. Finally, there is a need for more extensive studies on the biochemical and physiological effects of the compound to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine involves the reaction of 1,8-octanediamine with 3-chloropropylamine in the presence of a solvent such as toluene or xylene. The resulting product is then treated with ethylenediamine to produce the final compound. This method yields a high-purity product with excellent reproducibility.
Applications De Recherche Scientifique
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine has a wide range of scientific research applications. It is commonly used as a crosslinking agent in the synthesis of polyurethane foams, coatings, and adhesives. It is also used as a curing agent in epoxy resins and as a modifier in polymeric materials. In biochemistry, it is used as a reagent for the modification of proteins and nucleic acids.
Propriétés
Numéro CAS |
122560-21-8 |
|---|---|
Nom du produit |
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine |
Formule moléculaire |
C18H42N4 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
N,N'-bis[3-(ethylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C18H42N4/c1-3-19-15-11-17-21-13-9-7-5-6-8-10-14-22-18-12-16-20-4-2/h19-22H,3-18H2,1-2H3 |
Clé InChI |
GFBIZPHYEIUDRZ-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCCCCCCNCCCNCC |
SMILES canonique |
CCNCCCNCCCCCCCCNCCCNCC |
Autres numéros CAS |
122560-21-8 |
Synonymes |
BEPO-3 N,N'-bis(3-(ethylamino)propyl)-1,8-octanediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



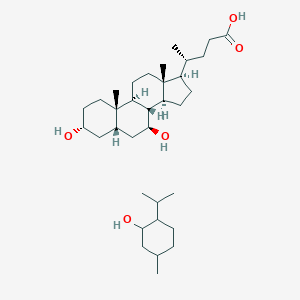
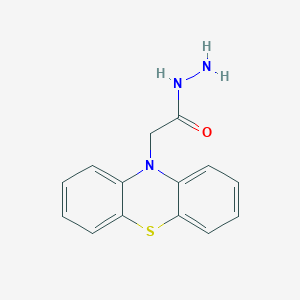
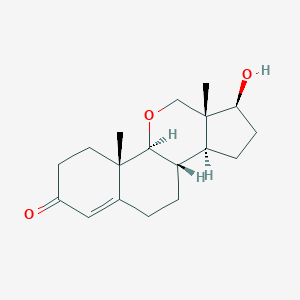
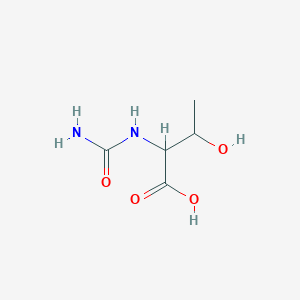
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
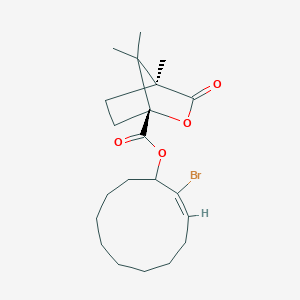
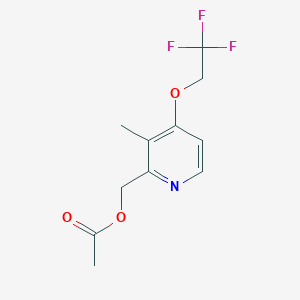
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
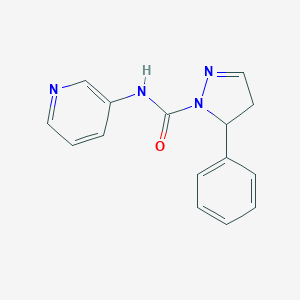
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
